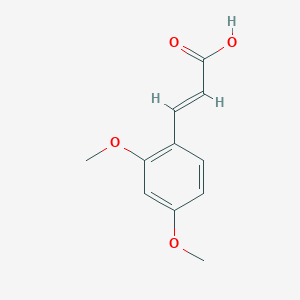

2,4-Dimethoxycinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKHDPHTFYWYJV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901251243 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-09-4, 6972-61-8 | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2',4'-Dimethoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2',4'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2,4-Dimethoxycinnamic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a derivative of cinnamic acid, a naturally occurring aromatic organic compound. The presence of two methoxy groups on the phenyl ring significantly influences its chemical and physical properties.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |

| CAS Number | 6972-61-8 | [1] |

| Molecular Formula | C₁₁H₁₂O₄ | [1] |

| Molecular Weight | 208.21 g/mol | [1] |

| Melting Point | 192-194 °C | |

| Boiling Point | 384.4 °C at 760 mmHg | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1][2] |

| SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | [1] |

Note on Solubility: Quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature. However, based on the behavior of structurally similar compounds like 3,4-Dimethoxycinnamic acid, it is expected to have limited solubility in water and good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For 3,4-Dimethoxycinnamic acid, the solubility in DMSO has been reported to be 42 mg/mL (201.71 mM).[1]

Synthesis and Characterization

The synthesis of this compound can be achieved through classic organic reactions, primarily the Perkin reaction or the Knoevenagel-Doebner condensation.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Knoevenagel-Doebner condensation, a common and efficient method for preparing cinnamic acid derivatives.

Experimental Protocols

This protocol is a representative procedure for the synthesis of cinnamic acid derivatives and can be adapted for this compound.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol (for recrystallization)

-

Hydrochloric acid (for acidification)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-Dimethoxybenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the crude this compound, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[3][4]

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum to confirm the presence of aromatic, vinylic, and methoxy protons with their characteristic chemical shifts and coupling constants.

-

¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic ring carbons, and the methoxy carbons.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[6][7][8]

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretches of the alkene and aromatic ring, and the C-O stretches of the methoxy groups.

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).[9][10][11]

-

Data Acquisition: Analyze the sample using a mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), to determine the molecular weight of the compound.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound. Fragmentation patterns can provide further structural confirmation.

Biological Activity and Potential Applications

Cinnamic acid and its derivatives are known to exhibit a range of biological activities, making them attractive scaffolds for drug discovery and development. The methoxy substitutions in this compound are expected to modulate these activities.

Known Biological Activities of Methoxycinnamic Acids

-

Antioxidant Activity: Methoxycinnamic acids can act as antioxidants by scavenging free radicals. The presence of electron-donating methoxy groups can enhance this activity.[12] The primary mechanism often involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group (if present) or by modulating cellular antioxidant pathways like the Nrf2-ARE pathway.[12][13]

-

Anti-inflammatory Activity: Some cinnamic acid derivatives have demonstrated anti-inflammatory properties.

-

Antifungal Activity: Cinnamic acid and its derivatives have shown activity against various fungal strains, including Candida and Aspergillus species.[2][14][15] The proposed mechanism for some derivatives involves the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53).[14]

-

Tyrosinase Inhibition: Certain cinnamic acid derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[16][17][18][19] This suggests potential applications in cosmetology for skin lightening and treating hyperpigmentation disorders.

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, a potential mechanism of action for the antioxidant effects of this compound could involve the modulation of the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Conclusion

This compound is a readily synthesizable compound with a range of potential biological activities that warrant further investigation. This technical guide provides a foundational understanding of its core properties and methodologies for its study. Further research is needed to fully elucidate its quantitative solubility, specific pKa value, and detailed mechanisms of action in various biological systems to unlock its full potential in drug development and other scientific applications.

References

- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

- 11. waters.com [waters.com]

- 12. benchchem.com [benchchem.com]

- 13. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 14. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-antifungal activity relationship of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid: Chemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a phenolic compound of interest in various scientific fields, including medicinal chemistry and materials science. Its structural features, characterized by a phenyl ring substituted with two methoxy groups and an acrylic acid side chain, suggest potential applications as a precursor for pharmacologically active molecules and as a functional component in other chemical syntheses. This technical guide provides a comprehensive overview of its chemical structure, CAS number, synthetic methodologies, and detailed protocols for evaluating its potential biological activities.

Chemical Structure and Identification

This compound is systematically known as (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid. Its chemical identity is well-established and can be summarized by the following details.

| Parameter | Value |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |

| CAS Number | 6972-61-8 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)\C=C\C(=O)O |

| InChI Key | YIKHDPHTFYWYJV-GQCTYLIASA-N |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, most notably the Knoevenagel-Doebner condensation and the Perkin reaction. These methods involve the condensation of 2,4-dimethoxybenzaldehyde with a suitable active methylene compound or an acid anhydride.

Experimental Protocol: Knoevenagel-Doebner Condensation

This method provides a reliable route to cinnamic acid derivatives from the corresponding benzaldehydes.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to 80-90°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into an excess of cold water and acidify with concentrated HCl until the pH is approximately 1-2. This will precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

-

To purify the product, dissolve the crude solid in a 10% aqueous solution of sodium hydroxide.

-

Filter the basic solution to remove any insoluble impurities.

-

Re-precipitate the this compound by acidifying the filtrate with concentrated HCl.

-

Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Knoevenagel-Doebner Condensation Workflow.

Potential Biological Activities and Experimental Evaluation

While specific quantitative data on the biological activities of this compound is limited in publicly available literature, its structural similarity to other biologically active cinnamic acid derivatives suggests potential for antioxidant and anti-inflammatory properties. The following are detailed protocols for assessing these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (analytical grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

In a 96-well microplate, add a specific volume of each concentration of the test compound and the positive control to separate wells.

-

To each of these wells, add a fixed volume of the DPPH stock solution.

-

For the blank control, add the same volume of methanol instead of the test compound to the DPPH solution.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the test compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (for NO measurement)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cell viability assay

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with solvent), and a positive control (cells with LPS and solvent).

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions. This is an indicator of NO production.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for the inhibition of NO production.

Potential Signaling Pathway Involvement

While direct experimental evidence is not yet established for this compound, related cinnamic acid derivatives and structurally similar compounds have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. Further research is warranted to investigate if this compound exerts its potential anti-inflammatory effects through these mechanisms.

Proposed Investigation of NF-κB Pathway Modulation

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for anti-inflammatory drug development.

Experimental Protocol: Western Blot for NF-κB Activation

-

Culture and treat RAW 264.7 cells with this compound and LPS as described in the NO inhibition assay.

-

After treatment, lyse the cells and extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins, such as phospho-p65, total p65, phospho-IκBα, and total IκBα. A loading control like β-actin should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of these key signaling proteins.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. This guide provides the foundational chemical information and detailed experimental protocols necessary for its synthesis and the evaluation of its potential antioxidant and anti-inflammatory properties. While specific biological activity data for this compound is not yet widely available, the provided methodologies offer a clear path for researchers to explore its therapeutic potential and elucidate its mechanisms of action, including its possible modulation of key inflammatory signaling pathways.

An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxycinnamic acid, a phenolic compound of interest in pharmaceutical and scientific research. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its neuroprotective and anti-inflammatory effects.

Core Molecular and Physicochemical Data

This compound, a derivative of cinnamic acid, is characterized by the presence of two methoxy groups on the phenyl ring.[1][2][3] These substitutions influence its electronic properties and biological activity.

| Property | Data |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid |

| CAS Number | 6972-61-8 |

| Appearance | White to off-white crystalline solid |

Synthesis Protocol: Knoevenagel Condensation

A reliable method for the synthesis of this compound is the Knoevenagel condensation, which involves the reaction of 2,4-dimethoxybenzaldehyde with malonic acid. This method is advantageous due to its relatively mild conditions and good yields.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution becomes strongly acidic. This will precipitate the crude this compound.

-

Isolation: Collect the precipitate by suction filtration and wash the solid with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and petroleum ether, to yield the pure product.

Synthesis of this compound via Knoevenagel Condensation.

Biological Activities and Potential Signaling Pathways

Research into methoxylated derivatives of cinnamic acid has highlighted their potential as bioactive molecules with various therapeutic properties, including neuroprotective and anti-inflammatory effects.[4] While direct studies on the specific signaling pathways modulated by this compound are emerging, inferences can be drawn from related compounds and their known mechanisms of action.

Anti-Inflammatory Activity

The anti-inflammatory properties of many phenolic compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Proposed Mechanism of Action: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. It is hypothesized that this compound may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Proposed inhibition of the NF-κB signaling pathway by this compound.

Neuroprotective Activity

The neuroprotective effects of phenolic compounds are often linked to their antioxidant properties and their ability to activate endogenous defense mechanisms, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Proposed Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This enhances the cell's capacity to counteract oxidative stress, a key factor in neurodegenerative processes.

References

- 1. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethoxycinnamic acid physical and chemical properties

Core Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-Dimethoxycinnamic acid, a key intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental protocols, and relevant biological context.

Data Presentation: Physical and Chemical Properties

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Source |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |

| CAS Number | 6972-61-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 208.21 g/mol | [1][3][4] |

| EINECS | 230-208-9 | [1][2] |

| Physical Property | Value | Source |

| Melting Point | 192-194 °C | [2] |

| 184 °C (decomposes) | [5] | |

| Boiling Point | 384.4 °C at 760 mmHg | [2] |

| Flash Point | 151.8 °C | [2] |

| Refractive Index | 1.573 | [2] |

| Appearance | White to Orange to Green powder/crystal | [5] |

| Storage | Room temperature | [4] |

| Crystallography Data (for cis-isomer) | Value | Source |

| Space Group | P -1 | [1] |

| a | 7.5522 Å | [1] |

| b | 8.1546 Å | [1] |

| c | 8.9900 Å | [1] |

| α | 91.546 ° | [1] |

| β | 111.209 ° | [1] |

| γ | 94.653 ° | [1] |

Spectral Data

Spectral data are crucial for the structural elucidation and confirmation of this compound. Key spectral information is available through various databases.[6]

-

¹H NMR and ¹³C NMR: Detailed NMR spectra are available from sources like SpectraBase and NMRShiftDB, providing confirmation of the compound's structure.[1]

-

Mass Spectrometry: Mass spectrometry data, including MS-MS spectra, are available, aiding in molecular weight determination and fragmentation analysis.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis of trans-2,4-Dimethoxycinnamic Acid

A common and effective method for the synthesis of trans-cinnamic acid derivatives is the Knoevenagel condensation, specifically the Doebner modification.[7][8] This reaction involves the condensation of an aromatic aldehyde with malonic acid.

Protocol:

-

Reactant Preparation: Dissolve 2,4-dimethoxybenzaldehyde (1 mole equivalent) and malonic acid (typically 1.5-2 mole equivalents) in a suitable solvent, commonly pyridine.[7][9]

-

Catalyst Addition: Add a catalytic amount of piperidine to the mixture.[7][9]

-

Reaction: Heat the reaction mixture under reflux. The reaction temperature is typically maintained around 70-90°C.[9] The progress of the reaction, which involves the evolution of CO₂, can be monitored over several hours.[7]

-

Work-up: After cooling, the reaction mixture is poured into cold water and acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the crude product.[7][9]

-

Filtration: The precipitated solid is collected by suction filtration and washed thoroughly with cold water.[7][9]

Purification Protocol

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Protocol:

-

Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol or methyl ethyl ketone are commonly used.[7][9]

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[7]

Chemical and Biological Profile

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[10][11]

-

Incompatibilities: It should be kept away from strong oxidizing agents.[10][12]

-

Hazardous Decomposition: When heated to decomposition, it can emit carbon monoxide and carbon dioxide.[10][12]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[10][12]

Biological Activity and Applications

This compound serves as a versatile building block in the synthesis of various biologically active molecules.

-

Pharmacological Intermediates: It is a key intermediate for producing a range of pharmacologically active compounds.[4]

-

UV-Absorbing Agents: Its structure makes it valuable for developing UV-absorbing agents used in sunscreens and other cosmetic products to protect the skin from UV radiation.[4]

-

Natural Product Synthesis: It acts as a precursor in the synthesis of flavonoids and other natural products, which are investigated for their antioxidant and anti-inflammatory properties.[4][13]

-

Material Science: The compound is also utilized in the production of liquid crystals and organic electronic materials.[4]

While specific signaling pathways for this compound are not extensively documented, related methoxycinnamic acid derivatives, such as ferulic acid, are known to modulate various cellular pathways.[14][15] Ferulic acid has been shown to induce apoptosis in cancer cells by altering the expression of key proteins like caspases, Bcl-2, and Bax, and by blocking pathways such as the extracellular-signal-regulated kinase/Akt (protein kinase B) pathway.[15][16] These activities highlight the therapeutic potential of this class of compounds.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Hazard Statements:

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be observed, including the use of personal protective equipment such as gloves and safety glasses.[10]

References

- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 6972-61-8 | TCI AMERICA [tcichemicals.com]

- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jocpr.com [jocpr.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2,4-Dimethoxycinnamic Acid in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of 2,4-Dimethoxycinnamic acid and related compounds in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, purification processes, and analytical method design.

Core Principles of Solubility

The solubility of a compound is influenced by a variety of factors, including the chemical structure of both the solute and the solvent, temperature, and pressure. For cinnamic acid derivatives like this compound, the presence of both a polar carboxylic acid group and a less polar dimethoxy-substituted phenyl ring results in a nuanced solubility profile. Generally, these compounds exhibit better solubility in organic solvents than in water.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, a recent study on the isomeric 3,4-Dimethoxycinnamic acid (DMCA) provides highly relevant data. The solid–liquid equilibrium of DMCA was determined in 12 different organic solvents at various temperatures.[1] The solubility was found to increase with temperature in all tested solvents.[1]

Below is a summary of the mole fraction solubility (x) of 3,4-Dimethoxycinnamic acid in these solvents at 298.15 K (25 °C), which can serve as a strong proxy for estimating the behavior of this compound.

| Solvent | Mole Fraction Solubility (x) at 298.15 K |

| Methanol | Data not available at this specific temperature in the provided abstract |

| Ethanol | Data not available at this specific temperature in the provided abstract |

| n-Propanol | Data not available at this specific temperature in the provided abstract |

| Isopropanol | Data not available at this specific temperature in the provided abstract |

| n-Butanol | Data not available at this specific temperature in the provided abstract |

| Isobutanol | Data not available at this specific temperature in the provided abstract |

| Acetone | Data not available at this specific temperature in the provided abstract |

| 2-Butanone | Data not available at this specific temperature in the provided abstract |

| Acetonitrile | Data not available at this specific temperature in the provided abstract |

| Methyl Acetate | Data not available at this specific temperature in the provided abstract |

| Ethyl Acetate | Data not available at this specific temperature in the provided abstract |

| 1,4-Dioxane | Data not available at this specific temperature in the provided abstract |

Note: The referenced study measured solubility from 283.15 K to 323.15 K. For precise values at 298.15 K, consulting the full publication is recommended.

For other related compounds, qualitative and semi-quantitative data is available:

-

trans-Cinnamic acid : Shows increased solubility in water-alcohol mixtures with a more pronounced effect in ethanol over methanol.[2]

-

4-Methylcinnamic Acid : Reported to be soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 55 mg/mL and 100 mg/mL, with sonication or warming sometimes required.[3]

-

4-Methoxycinnamic acid : Soluble in ethanol and ethyl acetate.[4]

-

2,3-Dimethoxycinnamic acid : Exhibits enhanced solubility in organic solvents such as methanol, dimethyl sulfoxide, and chloroform, with limited solubility in water.[5]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common and reliable methods are detailed below.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed container, such as a screw-cap vial or flask.

-

Equilibration: The container is placed in a constant-temperature shaker bath and agitated for a sufficient period (typically 24-72 hours) to ensure that a solid-liquid equilibrium is achieved.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: An aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Analysis: The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

1. Gravimetric Analysis

This method is straightforward and relies on the mass of the solute.

Protocol:

-

Weighing the Sample: A known volume or mass of the filtered saturated solution is transferred to a pre-weighed, dry container.

-

Solvent Evaporation: The solvent is carefully evaporated from the solution, often using a gentle stream of nitrogen, a rotary evaporator, or an oven set to a temperature below the decomposition point of the solute.

-

Final Weighing: Once the solvent is completely removed, the container with the solid residue is weighed again.

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume or mass of the saturated solution.

2. UV-Vis Spectrophotometry

For compounds with a chromophore, such as cinnamic acid derivatives, UV-Vis spectrophotometry provides a sensitive and rapid method for determining concentration.

Protocol:

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.

-

Generation of a Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then generated by plotting absorbance versus concentration.

-

Sample Analysis: The filtered saturated solution is diluted with the same solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Spectral Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4-dimethoxycinnamic acid, a compound of interest in various scientific and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The spectral data presented below has been compiled from various spectroscopic databases and literature sources, providing a detailed fingerprint for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 15.9 | α-H (vinyl) |

| 7.45 | d | 8.6 | H-6 |

| 6.52 | dd | 8.6, 2.4 | H-5 |

| 6.47 | d | 2.4 | H-3 |

| 6.30 | d | 15.9 | β-H (vinyl) |

| 3.88 | s | - | OCH₃ (at C-4) |

| 3.85 | s | - | OCH₃ (at C-2) |

| 12.2 (broad) | s | - | COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C=O (Carboxylic Acid) |

| 162.2 | C-4 |

| 159.8 | C-2 |

| 142.1 | α-C (vinyl) |

| 129.8 | C-6 |

| 118.2 | β-C (vinyl) |

| 116.8 | C-1 |

| 106.3 | C-5 |

| 98.6 | C-3 |

| 56.1 | OCH₃ (at C-4) |

| 55.8 | OCH₃ (at C-2) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 3005 | Medium | C-H stretch (Aromatic) |

| 2965, 2840 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| 1680 | Strong | C=O stretch (Carboxylic Acid, conjugated) |

| 1625 | Strong | C=C stretch (Alkenyl) |

| 1605, 1580, 1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1270, 1210 | Strong | C-O stretch (Aryl ether) |

| 1025 | Strong | C-O stretch (Aryl ether) |

| 830 | Strong | C-H out-of-plane bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 60 | [M - CH₃]⁺ |

| 177 | 85 | [M - OCH₃]⁺ |

| 163 | 45 | [M - COOH]⁺ |

| 149 | 30 | [M - COOH - CH₂]⁺ |

| 121 | 55 | [C₈H₉O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a UATR accessory.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization): For GC-MS analysis, the carboxylic acid group of this compound is typically derivatized to increase its volatility. A common method is silylation.

-

Dissolve approximately 1 mg of this compound in 100 µL of pyridine.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Instrumentation and Parameters:

-

Instrument: Agilent 7890B GC coupled to a 5977A MS detector (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

MS Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

The Biological Activity of 2,4-Dimethoxycinnamic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of a Promising Cinnamic Acid Derivative

Introduction

2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in various plants. Methoxy derivatives of cinnamic acid have garnered significant attention in the scientific community for their diverse and potent biological activities, including antimicrobial, antidiabetic, anticancer, and hepato-, cardio-, and neuroprotective effects[1]. The position and number of methoxy groups on the phenyl ring play a crucial role in determining the specific biological properties of these compounds. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While specific research on the 2,4-dimethoxy isomer is still emerging, this guide consolidates available information and draws relevant comparisons from structurally similar cinnamic acid derivatives to provide a valuable resource for researchers, scientists, and drug development professionals.

Antioxidant Activity

The antioxidant properties of phenolic compounds like cinnamic acid derivatives are fundamental to many of their therapeutic effects. They can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity of Cinnamic Acid Derivatives

| Compound | Assay | IC50 Value |

| Caffeic Acid | DPPH | ~5-10 µM |

| Ferulic Acid | DPPH | ~25-50 µM |

| Caffeic Acid | ABTS | ~1.59 µg/mL |

| 3,4-Dimethoxycinnamic acid | DPPH | Data not consistently reported |

Note: The data presented is for structurally related compounds and should be used as a reference. Further studies are required to determine the specific antioxidant capacity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard method for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Ascorbic acid (or Trolox) as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and should be freshly prepared and kept in the dark.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay Procedure:

-

Add 100 µL of the different concentrations of the test compound to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol instead of the test compound.

-

For the positive control, use ascorbic acid at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH Radical Scavenging Assay Workflow.

Anticancer Activity

Several cinnamic acid derivatives have demonstrated promising anticancer properties, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.

Quantitative Data: Cytotoxicity of Cinnamic Acid Derivatives against Cancer Cell Lines

Specific cytotoxic data for this compound is limited. The following table provides IC50 values for other methoxy-substituted cinnamic acid derivatives against various cancer cell lines as a reference.

| Compound | Cell Line | Cancer Type | IC50 Value |

| 3,4-Dimethoxycinnamic acid derivative | Human Neuroblastoma (SH-SY5Y) | Neuroblastoma | 30-40% reduction in oligomer formation[1] |

| p-Methoxycinnamic acid | Human Colon Adenocarcinoma (HT-29) | Colon Cancer | Inhibition of proliferation at 50 µM |

| Cinnamic acid | Human Melanoma (HT-144) | Melanoma | 2.4 mM |

Note: This data is for related compounds and highlights the potential for anticancer activity within this class of molecules. The cytotoxic effects of this compound need to be experimentally determined.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control.

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Cinnamic Acid Derivatives

Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported. The table below provides MIC values for related compounds. A lower MIC value indicates greater antimicrobial potency.

| Compound | Microorganism | MIC Value (µg/mL) |

| p-Methoxycinnamic acid | Chromobacterium violaceum | Inhibition of quorum sensing |

| 3,4-Dimethoxycinnamic acid | Mycobacterium tuberculosis | >520 µM |

| Ferulic acid | Staphylococcus aureus | High MIC values reported |

Note: The antimicrobial spectrum and potency of this compound need to be determined through specific microbiological assays.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory and Neuroprotective Signaling Pathways

The anti-inflammatory and neuroprotective effects of many natural compounds, including cinnamic acid derivatives, are often mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound is still being investigated, the following pathways are proposed based on the known activities of structurally similar compounds.

Putative Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds act by inhibiting the NF-κB signaling cascade.

Proposed Anti-inflammatory Mechanism via NF-κB Inhibition.

Putative Neuroprotective Mechanism: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for neuroprotection against oxidative stress.

Proposed Neuroprotective Mechanism via Nrf2 Activation.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct research on this specific isomer is still in its early stages, the established biological activities of its structural analogs provide a strong rationale for its investigation as an antioxidant, anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. This technical guide offers a foundational resource for researchers by providing detailed experimental protocols and outlining putative mechanisms of action. Further in-depth studies are warranted to elucidate the precise biological activities and mechanisms of this compound, which may lead to the development of novel therapeutic strategies for a range of diseases.

References

2,4-Dimethoxycinnamic Acid: A Core Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

2,4-Dimethoxycinnamic acid (2,4-DMCA) is a versatile precursor molecule widely employed in organic synthesis. Its structural features, including a reactive carboxylic acid group and an electron-rich aromatic ring, make it a valuable building block for a diverse range of complex molecules. This guide provides a comprehensive overview of its properties, key synthetic applications, and detailed experimental protocols, with a focus on its role in the development of flavonoids and other pharmacologically active compounds. Its utility extends to the cosmetics industry as a UV-absorbing agent and to materials science in the production of liquid crystals.[1]

Physicochemical and Structural Properties

This compound is a member of the cinnamic acid family, characterized by a C6-C3 backbone.[2] Its key physical and chemical properties are summarized below, providing essential data for experimental design and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2][3] |

| Molecular Weight | 208.21 g/mol | [2][3] |

| CAS Number | 6972-61-8 | [2][3] |

| Appearance | White to light beige powder | [4] |

| Purity | >98% | [5] |

| SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | [2] |

| InChIKey | YIKHDPHTFYWYJV-GQCTYLIASA-N | [2] |

Core Applications in Organic Synthesis

The utility of this compound as a precursor stems from its ability to participate in a variety of chemical transformations, leading to the synthesis of high-value compounds.

Precursor to Flavonoids

Flavonoids are a class of natural products with a C6-C3-C6 structure, known for their wide range of biological activities.[6] 2,4-DMCA serves as a key starting material for constructing the characteristic flavonoid scaffold. The synthesis typically proceeds through a chalcone intermediate, which is formed via a Claisen-Schmidt condensation.[6] The dimethoxy-substituted phenyl group of 2,4-DMCA ultimately forms the 'A' ring of the flavonoid core. Subsequent oxidative cyclization of the chalcone yields the final flavone, flavonol, or related structures.[7]

Synthesis of Pharmacologically Active Amides and Esters

The carboxylic acid moiety of 2,4-DMCA is readily functionalized to produce a variety of esters and amides. This is a common strategy in drug development to create libraries of related compounds for structure-activity relationship (SAR) studies. These derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and hypolipidemic properties.[8] The synthesis is typically achieved through coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC).[8][9]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. keyorganics.net [keyorganics.net]

- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research on Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted cinnamic acids, a class of organic compounds widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their diverse pharmacological activities. These phenolic compounds, characterized by a phenyl ring substituted with a propenoic acid side chain, serve as a versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the current research on substituted cinnamic acids, focusing on their synthesis, biological activities, and structure-activity relationships. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Substituted Cinnamic Acids

The synthesis of substituted cinnamic acids can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common and effective methods include the Perkin reaction, Knoevenagel condensation, and Heck coupling.

Experimental Protocols for Synthesis

1.1.1. Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1]

-

Materials:

-

Substituted benzaldehyde (1 equivalent)

-

Acetic anhydride (excess, e.g., 1.5 equivalents)

-

Anhydrous sodium acetate (1 equivalent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Hydrochloric acid (HCl) solution (for acidification)

-

Distilled water

-

Filtration apparatus

-

-

Procedure:

-

Place the substituted benzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.[2]

-

Heat the reaction mixture under reflux for 4-5 hours at 180°C.[3]

-

Allow the mixture to cool to room temperature and then pour it into a beaker containing a large volume of water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

If the product does not crystallize upon cooling, acidify the solution with dilute HCl until the precipitation is complete.

-

Collect the crude substituted cinnamic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.[1]

-

1.1.2. Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, often used to synthesize cinnamic acid derivatives from aromatic aldehydes and malonic acid.[4][5]

-

Materials:

-

Substituted benzaldehyde (1 equivalent)

-

Malonic acid (1-1.2 equivalents)

-

Pyridine (as solvent and catalyst)

-

Piperidine (catalyst)

-

Round-bottom flask

-

Heating mantle or oil bath

-

Hydrochloric acid (HCl) solution (for acidification)

-

Distilled water

-

Filtration apparatus

-

-

Procedure:

-

Dissolve the substituted benzaldehyde and malonic acid in pyridine in a round-bottom flask.[6]

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at a specific temperature (e.g., 80-100°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

The precipitated crude product is collected by filtration.

-

Wash the solid with cold water and recrystallize from an appropriate solvent to yield the pure substituted cinnamic acid.

-

1.1.3. Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] This method is particularly useful for synthesizing cinnamic acid esters, which can then be hydrolyzed to the corresponding acids.

-

Materials:

-

Substituted aryl halide (e.g., aryl bromide or iodide) (1 equivalent)

-

Acrylic acid or an acrylate ester (e.g., ethyl acrylate) (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (catalytic amount)

-

Phosphine ligand (e.g., PPh₃) (if required by the catalyst)

-

Base (e.g., triethylamine, sodium acetate) (2-3 equivalents)

-

Solvent (e.g., DMF, acetonitrile)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Inert gas supply (e.g., nitrogen or argon)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the substituted aryl halide, palladium catalyst, and phosphine ligand (if used).

-

Add the solvent, followed by the acrylic acid or acrylate ester and the base.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization. If an ester was used, subsequent hydrolysis is required to obtain the cinnamic acid.

-

Pharmacological Activities of Substituted Cinnamic Acids

Substituted cinnamic acids exhibit a wide range of biological activities, making them promising candidates for drug development. The nature and position of the substituents on the phenyl ring play a crucial role in determining their pharmacological profile.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of substituted cinnamic acids. Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Substituted Cinnamic Acid Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Caffeic acid | M. tuberculosis | 64–512 | [9] |

| Caffeic acid | K. pneumoniae | 64–512 | [9] |

| Ferulic acid | C. sakazakii | 2500-5000 | [9] |

| Cinnamic acid esters (with hydroxyl group) | S. aureus | 1.60–3.17 | [9] |

| Cinnamic acid esters (with hydroxyl group) | E. coli | 1.60–3.17 | [9] |

| Cinnamic acid esters (with hydrogen substituent) | S. aureus, S. epidermidis, P. aeruginosa | 128–512 | [9] |

| Carvacrol-conjugated Caffeic Acid (DM2) | S. aureus | 16-64 | [10] |

2.1.1. Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[8][11]

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Stock solution of the test compound (substituted cinnamic acid)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for automated reading)

-

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the microtiter plate wells using the appropriate broth. The final volume in each well is typically 100 µL.

-

Prepare a standardized inoculum of the microorganism in the same broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

Substituted cinnamic acids have shown significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify their cytotoxic effects on cancer cell lines.

Table 2: Anticancer Activity (IC50) of Selected Substituted Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl-substituted cinnamic amide (1) | A-549 (Lung) | 11.38 | [12] |

| Methyl-substituted cinnamic amide (5) | A-549 (Lung) | 10.36 | [12] |

| Methyl-substituted cinnamic amide (9) | A-549 (Lung) | 11.06 | [12] |

| Cinnamic acid | HT-144 (Melanoma) | 2400 | [13][14] |

| Cinnamic acid esters/amides | HeLa, K562, Fem-x, MCF-7 | 42-166 | [15] |

| 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | [16] |

| 3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HepG2 (Liver) | 4.05 | [16] |

| 3-(3,5-dibromo-6,7-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5b) | MCF-7 (Breast) | 8.48 | [16] |

2.2.1. Experimental Protocol: MTT Assay for Cytotoxicity